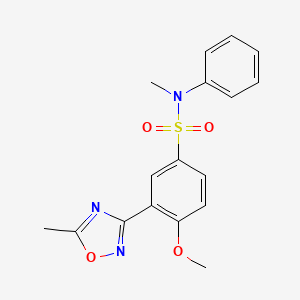
N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide, also known as ADL5859, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ADL5859 is a selective agonist of the delta opioid receptor, which is a member of the opioid receptor family. The delta opioid receptor has been shown to play a crucial role in pain modulation, mood regulation, and addiction.
作用机制
N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide is a selective agonist of the delta opioid receptor. The delta opioid receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the delta opioid receptor by N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide results in the inhibition of neurotransmitter release, which leads to a reduction in pain perception, improvement in mood, and reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide can reduce pain perception by inhibiting the release of neurotransmitters such as substance P and glutamate. N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has also been shown to improve mood and reduce anxiety-like behavior by increasing the release of dopamine and serotonin in the brain. Additionally, N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior by inhibiting the release of dopamine in the brain's reward center.
实验室实验的优点和局限性
N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a highly selective agonist of the delta opioid receptor, which reduces the risk of unwanted side effects. N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide in lab experiments. It has a short half-life, which may require frequent dosing in animal models. Additionally, the effects of N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide may vary depending on the animal model used, which may limit its generalizability to humans.
未来方向
There are several future directions for the study of N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide. One potential direction is to further explore its potential therapeutic applications in pain, mood disorders, and addiction. Additionally, further studies are needed to understand the long-term effects of N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide and its potential for abuse. Another area of research is the development of novel compounds that target the delta opioid receptor with greater selectivity and efficacy. Overall, the study of N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has opened up new avenues for the development of novel therapies for pain, mood disorders, and addiction.
合成方法
The synthesis of N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide involves several steps. The first step is the reaction between 3,4-dimethoxybenzenesulfonyl chloride and piperidine, which results in the formation of 1-(3,4-dimethoxybenzenesulfonyl)piperidine. The second step is the reaction between 1-(3,4-dimethoxybenzenesulfonyl)piperidine and 3-acetylphenylboronic acid, which results in the formation of N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide. The synthesis of N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been optimized to ensure high yields and purity.
科学研究应用
N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the main applications of N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide is in the treatment of pain. Studies have shown that N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide is a potent analgesic and can effectively reduce pain without producing unwanted side effects. N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has also been shown to have potential applications in the treatment of mood disorders such as depression and anxiety. Studies have demonstrated that N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide can improve mood and reduce anxiety-like behavior in animal models. Additionally, N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to have potential applications in the treatment of addiction. Studies have shown that N-(3-acetylphenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide can reduce drug-seeking behavior and prevent relapse in animal models of addiction.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c1-27-14-4-2-3-12(7-14)16-10-30-21-22-9-15(20(26)24(16)21)19(25)23-13-5-6-17-18(8-13)29-11-28-17/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBVDGPOKHAGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)



![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)






